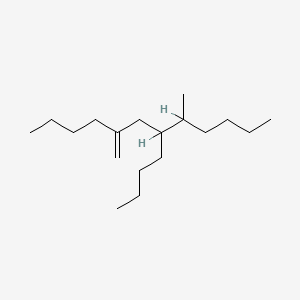
6-Butyl-5-methyl-8-methylene-dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-5-methyl-8-methylene-dodecane is an organic compound with the molecular formula C18H36 It is characterized by its unique structure, which includes a butyl group, a methyl group, and a methylene group attached to a dodecane backbone
Méthodes De Préparation
The synthesis of 6-Butyl-5-methyl-8-methylene-dodecane can be achieved through several synthetic routes. One common method involves the alkylation of a dodecane derivative with butyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
6-Butyl-5-methyl-8-methylene-dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under specific conditions, resulting in the substitution of hydrogen atoms with halogen atoms.
Applications De Recherche Scientifique
6-Butyl-5-methyl-8-methylene-dodecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-Butyl-5-methyl-8-methylene-dodecane involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Butyl-5-methyl-8-methylene-dodecane can be compared with other similar compounds, such as:
6-Butyl-5-methyl-dodecane: Lacks the methylene group, resulting in different reactivity and properties.
5-Methyl-8-methylene-dodecane: Lacks the butyl group, affecting its chemical behavior and applications.
8-Methylene-dodecane: Lacks both the butyl and methyl groups, leading to a simpler structure with distinct properties.
Propriétés
Numéro CAS |
326814-41-9 |
|---|---|
Formule moléculaire |
C18H36 |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
6-butyl-5-methyl-8-methylidenedodecane |
InChI |
InChI=1S/C18H36/c1-6-9-12-16(4)15-18(14-11-8-3)17(5)13-10-7-2/h17-18H,4,6-15H2,1-3,5H3 |
Clé InChI |
SUOPSHCQEFWLSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(CCCC)CC(=C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



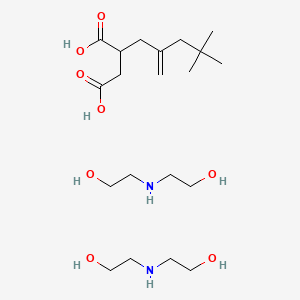
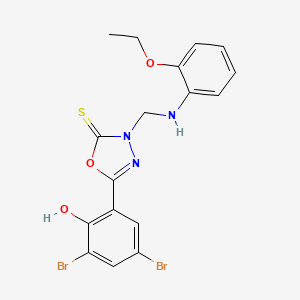
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
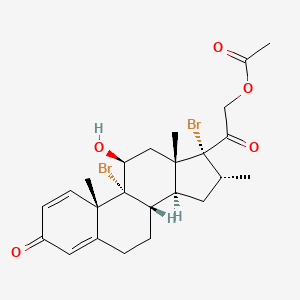
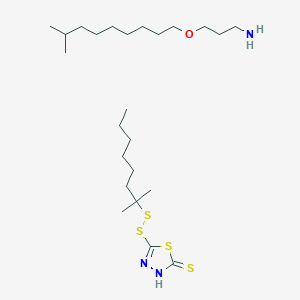

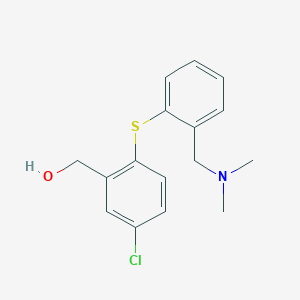
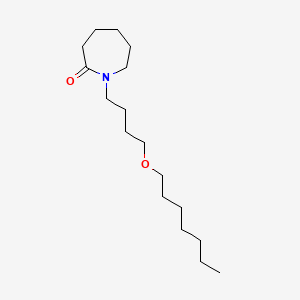
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
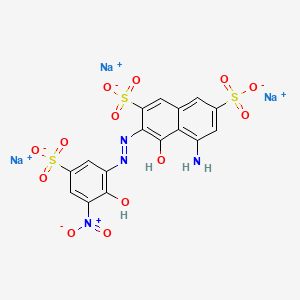
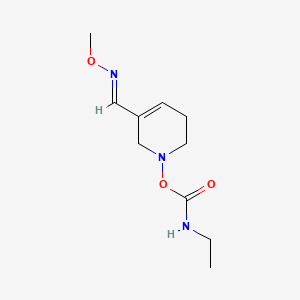
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

